(4Z)-2-(1,3-benzothiazol-2-yl)-5-methyl-4-{1-[(4-methylphenyl)amino]ethylidene}-2,4-dihydro-3H-pyrazol-3-one
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Overview
Description
(4Z)-2-(1,3-benzothiazol-2-yl)-5-methyl-4-{1-[(4-methylphenyl)amino]ethylidene}-2,4-dihydro-3H-pyrazol-3-one is a complex organic compound that features a benzothiazole ring, a pyrazolone core, and a substituted aniline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4Z)-2-(1,3-benzothiazol-2-yl)-5-methyl-4-{1-[(4-methylphenyl)amino]ethylidene}-2,4-dihydro-3H-pyrazol-3-one typically involves multi-step organic reactions. One common method includes the condensation of 1,3-benzothiazole-2-amine with an appropriate aldehyde to form the intermediate Schiff base. This intermediate is then reacted with a pyrazolone derivative under controlled conditions to yield the final product. The reaction conditions often involve the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques such as recrystallization or chromatography may also be employed to enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
(4Z)-2-(1,3-benzothiazol-2-yl)-5-methyl-4-{1-[(4-methylphenyl)amino]ethylidene}-2,4-dihydro-3H-pyrazol-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups on the benzothiazole or pyrazolone rings are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate
Reducing agents: Sodium borohydride, lithium aluminum hydride
Substituting agents: Halogens, alkylating agents
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.
Scientific Research Applications
Chemistry
In chemistry, (4Z)-2-(1,3-benzothiazol-2-yl)-5-methyl-4-{1-[(4-methylphenyl)amino]ethylidene}-2,4-dihydro-3H-pyrazol-3-one is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. Researchers investigate its interactions with biological targets to understand its mechanism of action and potential therapeutic applications.
Medicine
In medicine, the compound is explored for its potential as a drug candidate. Its ability to interact with specific molecular targets makes it a promising candidate for the development of new pharmaceuticals. Studies focus on its efficacy, safety, and pharmacokinetic properties.
Industry
In industry, this compound is used in the development of advanced materials, such as polymers and coatings. Its unique chemical properties contribute to the enhancement of material performance, including durability and resistance to environmental factors.
Mechanism of Action
The mechanism of action of (4Z)-2-(1,3-benzothiazol-2-yl)-5-methyl-4-{1-[(4-methylphenyl)amino]ethylidene}-2,4-dihydro-3H-pyrazol-3-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby reducing inflammation. The exact molecular pathways and targets are subjects of ongoing research to fully elucidate the compound’s effects.
Comparison with Similar Compounds
Similar Compounds
2-(1,3-benzothiazol-2-yl)-4-methyl-3H-pyrazol-3-one: Similar structure but lacks the substituted aniline moiety.
4-(4-methylphenyl)-2,4-dihydro-3H-pyrazol-3-one: Similar core structure but lacks the benzothiazole ring.
Uniqueness
The uniqueness of (4Z)-2-(1,3-benzothiazol-2-yl)-5-methyl-4-{1-[(4-methylphenyl)amino]ethylidene}-2,4-dihydro-3H-pyrazol-3-one lies in its combination of the benzothiazole ring, pyrazolone core, and substituted aniline moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C20H18N4OS |
---|---|
Molecular Weight |
362.4 g/mol |
IUPAC Name |
2-(1,3-benzothiazol-2-yl)-5-methyl-4-[C-methyl-N-(4-methylphenyl)carbonimidoyl]-1H-pyrazol-3-one |
InChI |
InChI=1S/C20H18N4OS/c1-12-8-10-15(11-9-12)21-13(2)18-14(3)23-24(19(18)25)20-22-16-6-4-5-7-17(16)26-20/h4-11,23H,1-3H3 |
InChI Key |
DTXVMCMXXFQUAA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N=C(C)C2=C(NN(C2=O)C3=NC4=CC=CC=C4S3)C |
Origin of Product |
United States |
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